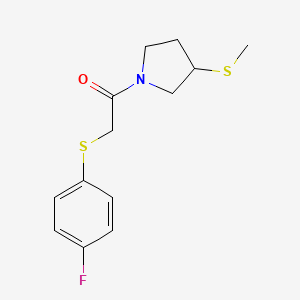

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNOS2/c1-17-12-6-7-15(8-12)13(16)9-18-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLKWAJFBDJRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone , also referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H25FN2OS2

- Molecular Weight : 368.5 g/mol

- Chemical Structure : The compound features a thioether linkage with a fluorinated phenyl group and a pyrrolidine moiety, which are known to enhance biological interactions.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone exhibit varying degrees of antimicrobial activity. For instance, thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, which are significantly lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

Anticancer Activity

Studies have also investigated the anticancer potential of related compounds. For example, some pyrrolidine derivatives demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation .

Enzyme Inhibition

The compound's structural attributes suggest potential for enzyme inhibition. Similar thioether compounds have shown promising results as inhibitors of alkaline phosphatase and other enzymes implicated in disease pathways, including cancer and diabetes .

Study 1: Antimicrobial Efficacy

A study evaluated several thiazole-based compounds against various bacterial strains including E. coli and S. aureus. The results showed that while most compounds had low antibacterial activity, specific derivatives exhibited enhanced effects against E. faecalis, suggesting that modifications in the thiazole structure could lead to improved efficacy .

Study 2: Anticancer Mechanisms

In another investigation focused on pyrrolidine derivatives, the compound was assessed for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The results indicated that certain derivatives not only inhibited PARP activity but also increased apoptosis markers in treated cells, highlighting the potential of these compounds in cancer treatment strategies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H25FN2OS2 |

| Molecular Weight | 368.5 g/mol |

| Antimicrobial MIC (E. faecalis) | 100 μg/mL (selected derivatives) |

| Anticancer IC50 (breast cancer cells) | 18 μM (selected derivatives) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s structural uniqueness lies in its pyrrolidine and fluorophenylthio groups. Comparisons with analogs highlight key differences:

Physicochemical Properties

- Lipophilicity : The target compound’s methylthio and fluorophenyl groups contribute to higher logP values compared to pyridine-based analogs (e.g., AB9401, logP ~2.5) .

- Metabolic Stability : Thioether groups (e.g., -SMe in pyrrolidine) may slow oxidative metabolism compared to hydroxyl-containing analogs (e.g., hydroxymethylpyrrolidine derivatives, CAS 1420854-84-7) .

Potential Bioactivity

- Fluorophenylthio Group: This moiety is recurrent in kinase inhibitors (e.g., ’s chromenone derivatives), suggesting possible ATP-binding pocket interactions .

- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring in the target compound may confer better membrane permeability than bulkier piperidine analogs .

Research Implications and Gaps

- Pharmacological Profiling: No direct bioactivity data exist for the target compound. Testing against kinase panels (e.g., EGFR, HER2) is recommended, guided by analogs in .

- Structure-Activity Relationship (SAR) : Systematic substitution of the pyrrolidine’s methylthio group (e.g., replacing -SMe with -OH or -NH₂) could optimize selectivity .

- Crystallographic Data : SHELX-refined structures () of similar compounds suggest feasibility for resolving the target’s 3D conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.